1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one
Overview
Description
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one is a chemical compound known for its significant biological and pharmacological properties. It belongs to the class of indolinone derivatives, which are known for their diverse applications in medicinal chemistry. This compound is particularly noted for its anti-inflammatory and analgesic activities, making it a valuable candidate for drug development.
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one typically involves an intramolecular reaction. One common method includes the use of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction . The reaction conditions are generally mild, and the process yields the desired compound in high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one can be compared with other indolinone derivatives and NSAIDs:
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-5-hydroxy-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(17)19/h1-6,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPECVEMYMBMRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600240 | |
Record name | 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30267-40-4 | |
Record name | 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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